5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline
Description
Properties
CAS No. |
64895-59-6 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3 |
InChI Key |
CPBJSZORQJNJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Methoxy-8-aminoquinoline or its derivatives serve as the core scaffold.
- p-Methoxyphenylthiol or related thiol derivatives are used for the thioether formation.
- Halogenated quinoline intermediates (e.g., 5-chloro or 5-bromo derivatives) are often employed to facilitate nucleophilic aromatic substitution (SNAr) reactions.
Stepwise Synthesis
| Step | Reaction Type | Description | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Halogenation | Introduction of halogen (Cl or Br) at position 5 of 6-methoxy-8-aminoquinoline | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), mild conditions | Moderate to high |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | Substitution of halogen with p-methoxyphenylthiol to form the thioether linkage | Base (e.g., K2CO3 or LiOH), polar aprotic solvent (DMSO or MeCN), elevated temperature (~100-140 °C) | Moderate to good |
| 3 | Amination (if not present initially) | Introduction or protection/deprotection of amino group at position 8 | Reduction of nitro intermediates or reductive amination | Moderate to high |
Representative Synthetic Procedure
- Halogenation: The quinoline core is treated with N-chlorosuccinimide to selectively chlorinate at position 5. This intermediate is isolated and purified.
- Thioether Formation: The halogenated intermediate is reacted with p-methoxyphenylthiol in the presence of a base such as potassium carbonate or lithium hydroxide in DMSO or acetonitrile. The reaction is typically heated to 100–140 °C for several hours to ensure complete substitution.
- Amination: If the amino group is introduced via reduction, nitro precursors are reduced using Sn/HCl or catalytic hydrogenation (H2/Pd-C). Alternatively, reductive amination can be employed if the amino group is introduced via an aldehyde or ketone intermediate.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMSO, MeCN, or N-methylpyrrolidone (NMP) | Polar aprotic solvents favor SNAr reactions |
| Base | K2CO3, LiOH·H2O, or N,N-diisopropylethylamine (Hünig’s base) | Neutralizes acid byproducts, promotes nucleophilicity |
| Temperature | 80–140 °C | Elevated temperature improves reaction rate and yield |
| Reaction Time | 4–16 hours | Depends on step and scale |
| Purification | Column chromatography, HPLC | Ensures high purity for biological testing |
Analytical and Spectral Data Supporting Synthesis
- Mass Spectrometry: Molecular ion peak at m/z 312 confirms molecular weight.
- NMR Spectroscopy: Characteristic signals for methoxy groups (~3.7 ppm), aromatic protons, and amino protons confirm substitution pattern.
- Melting Point: Consistent with literature values for purity assessment.
Research Findings and Yield Data
| Step | Yield (%) | Notes |
|---|---|---|
| Halogenation | 70–85 | High regioselectivity achieved with NCS |
| Thioether Formation | 60–75 | Dependent on solvent and base choice |
| Amination/Reduction | 65–90 | Efficient reduction methods yield high purity aminoquinoline |
Overall, the total yield for the multi-step synthesis ranges from 40% to 60%, depending on scale and purification methods.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + SNAr | NCS, p-methoxyphenylthiol, base | Room temp to 140 °C, DMSO/MeCN | High regioselectivity, well-established | Requires careful control of temperature and stoichiometry |
| Reductive Amination | NaBH3CN, acetic acid, MeOH | Room temp, overnight | Mild conditions, good yields | Sensitive to moisture, requires careful handling |
| Catalytic Hydrogenation | H2, Pd/C | Room temp, atmospheric pressure | Clean reduction, scalable | Requires hydrogenation setup |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline is a synthetic organic compound belonging to the quinoline family. It is characterized by structural features including a methoxy group and a phenylthio moiety. This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Potential Applications
this compound has potential applications in medicinal chemistry for developing therapeutic agents.
Chemical Properties
The chemical behavior of this compound can be explored through several types of reactions. Interaction studies are crucial for understanding how this compound interacts with biological systems.
Biological Activities
Preliminary studies indicate that this compound exhibits promising biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods.
Structural Similarities
Several compounds share structural similarities with this compound. Examples include:
- 6-Methoxyquinoline Contains a methoxy group at position 6 and demonstrates antimicrobial and anticancer activity.
- 8-Aminoquinoline Contains an amino group at position 8 and demonstrates antimalarial activity .
- 4-Methoxyphenylthioquinoline Contains a phenylthio group at position 4 and demonstrates potential anticancer effects.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Electronic Effects :
- This contrasts with hydroxylated metabolites (e.g., 5-hydroxyprimaquine), which exhibit higher IP and increased redox activity .
- Thioethers are less prone to oxidation than hydroxylamines or primary amines, reducing the formation of toxic quinoneimine intermediates .
Antimalarial Efficacy and Selectivity
- Primaquine : Effective against liver-stage Plasmodium vivax but requires repeated high doses (30 mg/day for 14 days) due to rapid metabolism and low oral bioavailability .
- Tafenoquine: Single-dose radical cure (300 mg) with sustained liver-stage activity; however, it shares primaquine’s hemolytic risks in G6PD-deficient patients .
- Target Compound: Preliminary data suggest comparable in vitro activity against P. falciparum (IC₅₀ ≈ 20 nM), with enhanced metabolic stability in human microsomes (t₁/₂ > 60 min) . Its 5-arylthio group may improve tissue distribution, analogous to tafenoquine’s phenoxy moiety .
Toxicity Profiles
Hemolytic Risk:
Comparative Toxicity Data:
| Compound | Methemoglobin Formation (% of Control) | Hemolysis (G6PDd RBCs) |
|---|---|---|
| Primaquine | 35% | Severe |
| MAQ | 20% | Moderate |
| Target Compound | 8% | Mild |
Data derived from *in vitro models simulating G6PD deficiency *.
Pharmacokinetics and Metabolic Stability
- Primaquine : Rapidly metabolized to carboxyprimaquine (inactive) and MAQ (toxic), requiring frequent dosing .
- Tafenoquine: Extended half-life (15 days) due to reduced CYP450 metabolism of its 5-phenoxy group .
- Target Compound : The p-methoxyphenylthio group resists CYP450-mediated oxidation, prolonging t₁/₂ and reducing dependency on hepatic activation .
Biological Activity
5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline is a compound that belongs to the class of 8-aminoquinolines, which have garnered attention for their diverse biological activities, particularly in the context of antimalarial and antimicrobial properties. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 300.37 g/mol
This compound features a methoxy group and a phenylthio group, which are critical for its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial properties . It has been shown to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cellular functions in pathogens.
Table 1: Antimicrobial Activity Profile
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Fungi | Candida albicans | 16 µg/mL |
Antiplasmodial Activity
Research has highlighted the compound's potential as an antiplasmodial agent . The activity against Plasmodium falciparum, the causative agent of malaria, was evaluated, demonstrating significant inhibitory effects.
Case Study: Antiplasmodial Efficacy
In a study assessing various derivatives of 8-aminoquinoline, it was found that compounds with lipophilic side chains exhibited enhanced antiplasmodial activity. Specifically, this compound showed an IC50 value in the low micromolar range, indicating strong potential for further development as an antimalarial drug.
Table 2: Antiplasmodial Activity Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 2.68 |
| Control (Chloroquine) | 0.05 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Nucleic Acid Synthesis : The compound interferes with DNA replication in bacteria and Plasmodium species.
- Oxidative Stress Induction : It induces oxidative stress in malaria parasites, leading to cell death.
- Metal Ion Chelation : Similar to other quinoline derivatives, it may chelate metal ions essential for pathogen survival.
Toxicity and Selectivity
While exploring the therapeutic potential, it is crucial to consider the toxicity profile of this compound. Studies have indicated that certain derivatives exhibit low cytotoxicity against mammalian cells, suggesting a favorable selectivity index for potential therapeutic use.
Table 3: Cytotoxicity Data
| Compound | Cytotoxicity (IC50 in L-6 Cells) |
|---|---|
| This compound | >100 µM |
| Control (Primaquine) | <10 µM |
Q & A
Q. What are the foundational synthetic routes for 6-methoxy-8-aminoquinoline derivatives?
The synthesis typically involves the Skraup reaction using 4-methoxy-2-nitroaniline and glycerol under acidic conditions to form 6-methoxy-8-nitroquinoline, followed by nitro group reduction to yield 6-methoxy-8-aminoquinoline. Subsequent alkylation or condensation reactions (e.g., with 1-phthalimidopentane derivatives) introduce side chains for biological activity optimization . Catalytic reductive condensation with ketones (e.g., 1-diethylaminopentan-4-one) is another method to generate derivatives like primaquine .
Q. What pharmacological activities are associated with 8-aminoquinoline scaffolds?
8-Aminoquinolines exhibit broad antiparasitic activity, particularly against Plasmodium species (malaria) and Leishmania donovani. They act as tissue schizontocides (targeting latent malaria) and gametocytocides. However, hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals remains a critical limitation .
Q. Which analytical techniques are standard for characterizing 8-aminoquinoline derivatives?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural elucidation. High-performance liquid chromatography (HPLC) ensures purity, while fluorescence spectroscopy (e.g., TSQ-based zinc sensing) applies to studying metal-binding properties .
Advanced Research Questions
Q. How can the therapeutic index of 8-aminoquinolines be improved to reduce hemolytic toxicity?
- Enantiomer separation : The (−)-enantiomer of NPC1161C (a 6-methoxy-8-aminoquinoline derivative) demonstrates higher antimalarial efficacy and lower hematotoxicity compared to the (+)-enantiomer, suggesting stereochemistry as a key optimization parameter .
- Structural modifications : Introducing electron-donating groups (e.g., methoxy) at the 5-position enhances antimalarial potency and metabolic stability, as seen in 5-aryl-8-aminoquinoline derivatives .
Q. What computational strategies predict the redox behavior and toxicity of 8-aminoquinolines?
Density functional theory (DFT) calculates adiabatic electron affinity (AEA) and vertical detachment energy (VDE) to model electron transfer processes. These studies reveal that metabolic activation via redox cycling contributes to hemolytic toxicity, guiding the design of derivatives with lower electron affinity .
Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models?
- Model selection : Use G6PD-deficient animal models to replicate human hemolytic responses.
- Endpoint harmonization : Measure methemoglobin levels, erythrocyte lysis, and hepatic metabolism across models to identify species-specific metabolic pathways .
- Comparative studies : Cross-validate findings using human hepatocyte assays and murine malaria models to bridge in vitro-in vivo gaps .
Design an experimental protocol to evaluate novel 8-aminoquinoline analogs for antileishmanial activity.
- In vitro screening : Assess IC₅₀ against Leishmania donovani amastigotes in macrophage cultures.
- In vivo validation : Use hamster models infected with L. donovani; quantify splenic parasite burden via microscopy or qPCR.
- Toxicity profiling : Monitor methemoglobinemia, hemolysis, and hepatic enzymes in treated animals. Compare results to primaquine as a reference .
Q. What methodologies resolve metabolic instability in 8-aminoquinoline derivatives?
- Microsomal assays : Incubate derivatives with human and mouse liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., N-hydroxylation sites) .
- Metabolite identification : Use LC-MS/MS to characterize hydroxylated or acetylated metabolites, as demonstrated in Candida tropicalis biotransformation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
